molecular formula C15H18N4O3S B5793618 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine

2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No.: B5793618
M. Wt: 334.4 g/mol
InChI Key: WBGHSLOWPMHRGU-UHFFFAOYSA-N
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Description

2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as MPS and has been shown to have a range of potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of MPS is not fully understood. However, it has been proposed that MPS inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPS has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. MPS has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MPS has several advantages for use in lab experiments. It is relatively easy to synthesize and isolate, and it has been extensively studied for its potential applications in the treatment of various diseases. However, there are also limitations to its use. MPS has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of MPS is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MPS. One area of research is the development of more efficient synthesis methods for MPS. Another area of research is the investigation of the mechanism of action of MPS, which may provide insight into its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential applications of MPS in the treatment of neurological disorders.

Synthesis Methods

The synthesis of MPS is a complex process that involves several steps. The first step is the reaction between 4-methoxybenzenesulfonyl chloride and piperazine to form 4-(4-methoxyphenylsulfonyl)piperazine. This intermediate is then reacted with 2,4-dichloropyrimidine to form MPS. The final product is obtained through purification and isolation using various techniques such as chromatography and recrystallization.

Scientific Research Applications

MPS has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. MPS has also been studied for its potential use as an anti-inflammatory and antiviral agent. Additionally, MPS has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-22-13-3-5-14(6-4-13)23(20,21)19-11-9-18(10-12-19)15-16-7-2-8-17-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGHSLOWPMHRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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